molecular formula C14H23N5 B11760240 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11760240
M. Wt: 261.37 g/mol
InChI Key: HRYACMZFYWUTJX-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups and linked through a methylene bridge to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Linking the Pyrazole Rings: The two pyrazole rings are linked through a methylene bridge by reacting with formaldehyde and an amine source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation Products: Corresponding oxides of the pyrazole rings.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the amine group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine

    Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    3-Methyl-1-propyl-1H-pyrazole: Another pyrazole derivative with a propyl group.

Uniqueness

    Structural Complexity: The presence of two pyrazole rings linked through a methylene bridge and substituted with different alkyl groups makes it unique.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-5-6-19-10-14(12(3)17-19)8-15-7-13-9-18(4)16-11(13)2/h9-10,15H,5-8H2,1-4H3

InChI Key

HRYACMZFYWUTJX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)C

Origin of Product

United States

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